molecular formula C13H18O3 B7769453 1-(2,5-Dimethoxyphenyl)pentan-1-one

1-(2,5-Dimethoxyphenyl)pentan-1-one

Cat. No.: B7769453
M. Wt: 222.28 g/mol
InChI Key: LBAPXCYMEDJYAQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)pentan-1-one is an organic compound with the molecular formula C13H18O3. It is a ketone, characterized by the presence of a carbonyl group bonded to two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)pentan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable ketone precursor. One common method is the Claisen-Schmidt condensation, which is carried out under basic conditions. The reaction involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)pentan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the modulation of neurotransmitter systems, particularly the serotonergic system. It may act as an agonist or antagonist at various serotonin receptors, leading to changes in neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenethylamine (2C-H): A phenethylamine derivative with similar structural features.

    2,5-Dimethoxy-4-methylamphetamine (DOM): A substituted amphetamine with hallucinogenic properties.

    2,5-Dimethoxy-4-iodoamphetamine (DOI): Another substituted amphetamine with similar effects.

Uniqueness

1-(2,5-Dimethoxyphenyl)pentan-1-one is unique due to its specific structural features and the presence of the pentanone moiety. This structural difference may result in distinct pharmacological properties and effects compared to other similar compounds .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-5-6-12(14)11-9-10(15-2)7-8-13(11)16-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAPXCYMEDJYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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